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Chlorosulfurous acid, methyl ester

Cat. No.: B14729828
CAS No.: 13165-72-5
M. Wt: 114.55 g/mol
InChI Key: DQSHRNZTQWDMPJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution in Organosulfur Chemistry

Organosulfur chemistry, the study of the properties and synthesis of organic compounds containing sulfur, provides the backdrop for understanding methyl chlorosulfate (B8482658). wikipedia.org The study of alkyl chlorosulfates, including the methyl ester, gained significant attention for their diverse and complex reactions. Early investigations into the hydrolysis of methyl chlorosulfate revealed its multifaceted reactivity, identifying concurrent reaction pathways that produced alkyl hydrogen sulfate (B86663), alkyl chloride, and methanol (B129727). cdnsciencepub.com These initial studies were often complicated by the compound's insolubility in water, leading to heterogeneous reaction conditions. cdnsciencepub.com

A comprehensive 1970 review by E. Buncel highlighted the growing importance of alkyl chlorosulfates as versatile chemical intermediates and alkylating agents, consolidating the existing knowledge and paving the way for more systematic studies. google.comgoogleapis.com Subsequent research focused on understanding the mechanistic details of its reactions under homogenous conditions, for instance in aqueous dioxane, which clarified that the primary reaction is hydrolysis. cdnsciencepub.com The evolution of synthetic methods, such as the reaction of methanol with sulfuryl chloride or the interaction of methylene (B1212753) chloride with sulfur trioxide, has been crucial in making methyl chlorosulfate and its derivatives more accessible for research. google.comchemicalbook.com These developments have cemented the role of methyl chlorosulfate within the broader landscape of organosulfur chemistry, which continually explores novel compounds and reactions for applications in medicine and materials. nih.gov

Conceptual Framework for Studying Methyl Chlorosulfate Reactivity

The reactivity of methyl chlorosulfate is best understood by examining its molecular structure, which features two primary electrophilic centers susceptible to nucleophilic attack: the methyl carbon and the sulfur atom. This dual reactivity is the cornerstone of its synthetic utility and the focus of mechanistic studies.

Nucleophilic Attack at Carbon (SN2 Pathway): The carbon atom of the methyl group is electron-deficient due to the pull of the adjacent oxygen atom. This allows for a bimolecular nucleophilic substitution (SN2) reaction. In this pathway, a nucleophile attacks the methyl carbon, leading to the displacement of the chlorosulfate anion (⁻OSO₂Cl) as a leaving group. cdnsciencepub.com This is a common pathway in reactions with various nucleophiles, including halide ions. rsc.orgcdnsciencepub.com The reaction with alcohols to form alkyl halides, for example, often proceeds via an SN2 mechanism where an intermediate chlorosulfite is formed, which is then attacked by a halide ion. libretexts.org

Nucleophilic Attack at Sulfur: The sulfur atom is highly electrophilic, bonded to two oxygen atoms and a chlorine atom. Nucleophiles can attack this sulfur center, resulting in the displacement of the chloride ion. rsc.org This pathway is particularly relevant in reactions with certain types of nucleophiles, such as sodium phenoxide in a tetrahydrofuran (B95107) solvent. rsc.org The choice between attack at carbon versus sulfur is influenced by factors like the nature of the nucleophile, solvent polarity, and reaction conditions.

The study of its reactivity often involves comparing it with structurally similar compounds. For instance, in competitive experiments, the reactivity order has been established as Methyl Chlorosulfate (MCS) > Methylene bis(chlorosulfate) (MBCS) > Chloromethyl chlorosulfate (CMCS). rsc.org A conceptual framework for understanding such reactive chemicals involves identifying the "molecular initiating events," which in this case are the covalent reactions with cellular or chemical nucleophiles. nih.gov

Significance in Contemporary Organic Synthesis and Materials Science Research

Methyl chlorosulfate's high reactivity makes it a significant tool in modern synthetic chemistry and an area of interest in materials science. lookchem.comgoogle.com

In Organic Synthesis:

Versatile Reagent: It is widely used as a reagent for introducing methyl and chlorosulfonyl groups into organic molecules. lookchem.com Its utility stems from its ability to act as a potent alkylating and chlorosulfonating agent under specific conditions. google.com

Intermediate Synthesis: The compound serves as a key intermediate in the production of various organic compounds. lookchem.com It is used in the synthesis of alkyl hydrogen sulfates, which have applications as detergents. google.com Furthermore, it is a precursor in the manufacturing of pharmaceuticals, agrochemicals, and dyes. lookchem.com For example, it has been used in the synthesis of acetylenic TACE inhibitors, which are relevant in the treatment of arthritis. theclinivex.com

Esterification and Related Reactions: Related compounds like chloromethyl chlorosulfate are employed for creating chloromethyl esters from carboxylic acids, a transformation valuable in the synthesis of certain antibiotics. google.com

In Materials Science:

While direct applications of methyl chlorosulfate in materials science are less documented, the properties of related chlorosulfate compounds suggest potential research avenues. Methylene bis(chlorosulfate), which can be co-produced with chloromethyl chlorosulfate, has been evaluated as a potential electrolyte for high-purity applications in lithium batteries. google.comgoogleapis.com This highlights the potential for organosulfur compounds derived from or related to methyl chlorosulfate to be explored for their electrochemical properties. The development of novel materials often relies on the functionalization of polymers or surfaces, a role for which reactive compounds like methyl chlorosulfate are well-suited.

Overview of Key Research Domains and Current Challenges

Current research involving methyl chlorosulfate and its analogs is concentrated on enhancing synthetic utility, understanding complex reaction mechanisms, and exploring new applications.

Key Research Domains:

Synthetic Methodology: A primary research domain is the development of more efficient, selective, and scalable synthetic protocols. This includes creating catalytic methods for its preparation and for its reactions, as seen with the trimethyl borate-catalyzed synthesis of chloromethyl chlorosulfate. rsc.orgresearchgate.net

Mechanistic Studies: Detailed kinetic and computational studies are ongoing to unravel the complex reaction pathways. cdnsciencepub.comresearchgate.net Research aims to predict and control whether nucleophilic attack occurs at the carbon or sulfur center, which is crucial for achieving desired product outcomes. rsc.orgcdnsciencepub.com

Application in Complex Molecule Synthesis: Researchers continue to explore its use as a key reagent in the synthesis of complex natural products and pharmaceutically active molecules where its high reactivity can be strategically employed. theclinivex.com

Current Challenges:

Controlling Reactivity: The high reactivity that makes methyl chlorosulfate a useful reagent also presents a significant challenge. lookchem.comcymitquimica.com Reactions can be difficult to control, potentially leading to multiple products. Achieving high selectivity remains a key hurdle.

Handling and Stability: The compound is corrosive and reacts vigorously with water, necessitating careful handling and storage in inert conditions to prevent decomposition and ensure safety. cymitquimica.comchemicalbook.com Its decomposition can yield corrosive byproducts like hydrochloric acid and sulfuric acid. cymitquimica.com

Green Chemistry and Sustainability: In line with the modern emphasis on green chemistry, a challenge lies in developing more environmentally benign synthetic routes and applications for methyl chlorosulfate. This includes finding alternatives to hazardous reagents and solvents used in its synthesis and reactions. york.ac.uk The development of catalytic processes that improve atom economy and reduce waste is a continuous goal. rsc.org

Data Tables

Table 1: Physical and Chemical Properties of Methyl Chlorosulfate

PropertyValueReference(s)
IUPAC Name chlorosulfonyloxymethane nih.gov
Synonyms Methyl chlorosulphonate, Chlorosulfuric acid, methyl ester nih.govlookchem.com
CAS Number 812-01-1 nih.gov
Molecular Formula CH₃ClO₃S nih.gov
Molecular Weight 130.55 g/mol nih.gov
Appearance Colorless liquid lookchem.comchemicalbook.com
Odor Pungent lookchem.comchemicalbook.com
Melting Point -70 °C lookchem.com
Boiling Point 132 °C lookchem.com
Density 1.557 g/cm³ lookchem.com
Flash Point 34 °C lookchem.com
Refractive Index 1.4138 lookchem.com
Solubility Soluble in alcohol, CCl₄, chloroform (B151607); Insoluble in water lookchem.com

Table 2: Reactivity Comparison of Methyl Chlorosulfate and Related Compounds

CompoundAbbreviationRelative ReactivityReference(s)
Methyl Chlorosulfate MCSHighest rsc.org
Methylene bis(chlorosulfate) MBCSIntermediate rsc.org
Chloromethyl chlorosulfate CMCSLower rsc.org
Dichloromethane (B109758) CH₂Cl₂Lowest rsc.org

Synthesis of Related Chlorosulfuryl Esters for Comparative Studies

To understand the structure-activity relationships of chlorosulfuryl esters, it is often necessary to synthesize a range of analogs. The synthesis of trifluoromethyl and 2,2,2-trichloroethyl esters provides valuable comparative data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3ClO2S B14729828 Chlorosulfurous acid, methyl ester CAS No. 13165-72-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chlorosulfinyloxymethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3ClO2S/c1-4-5(2)3/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSHRNZTQWDMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432480
Record name Chlorosulfurous acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13165-72-5
Record name Chlorosulfurous acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl Chlorosulfate and Its Chemical Precursors

1 Trifluoromethyl Chlorosulfonate Synthesis

The synthesis of trifluoromethyl chlorosulfate (B8482658) (CF₃OSO₂Cl) is challenging due to the high instability of its precursor, trifluoromethanol (B75723) (CF₃OH). wikipedia.org Trifluoromethanol readily eliminates hydrogen fluoride (B91410) to form carbonyl fluoride. wikipedia.org However, it can be prepared at very low temperatures (around -120 °C) from trifluoromethyl hypochlorite (B82951) and hydrogen chloride. wikipedia.org

While a specific documented procedure for the direct reaction of trifluoromethanol with a chlorosulfonating agent to yield trifluoromethyl chlorosulfate is not readily found in the surveyed literature, a plausible synthetic route would involve the reaction of the stabilized alcohol with a suitable reagent like sulfuryl chloride or chlorosulfuric acid under strictly controlled, low-temperature conditions. The synthesis of the related trifluoromethanesulfonyl chloride from trifluoromethanesulfonic acid and thionyl chloride requires a catalyst and heating, highlighting the different reactivity of the sulfonic acid versus the alcohol. chemicalbook.comwikipedia.org

Synthesis of 2,2,2-Trichloroethyl Chlorosulfate

The synthesis of 2,2,2-trichloroethyl chlorosulfate (CCl₃CH₂OSO₂Cl) is more straightforward and has been reported. sigmaaldrich.comguidechem.comscbt.com The starting material, 2,2,2-trichloroethanol (B127377), is a stable liquid. wikipedia.org The preparation involves the reaction of 2,2,2-trichloroethanol with a chlorosulfonating agent. sigmaaldrich.com This follows the general principle of reacting an alcohol with chlorosulfuric acid or a related reagent. wikipedia.orglsu.edu The electron-withdrawing nature of the trichloromethyl group influences the reactivity of the resulting ester.

Starting AlcoholChlorosulfonating Agent (Example)ProductReference
2,2,2-TrichloroethanolChlorosulfuric Acid2,2,2-Trichloroethyl Chlorosulfate sigmaaldrich.comlsu.edu

Derivatization Strategies from Methyl Chlorosulfate

Methyl chlorosulfate (CH₃ClO₃S), also known as chlorosulfuric acid, methyl ester, is a versatile reagent in organic synthesis. nih.gov Its reactivity allows for various derivatization strategies, enabling the introduction of the methoxycarbonyl group and facilitating the synthesis of more complex molecules. wikipedia.org This section explores key derivatization approaches involving methyl chlorosulfate, focusing on its functionalization for specific chemical transformations and the controlled generation of sulfonyl chloride intermediates.

Functionalization for Specific Chemical Transformations

The reactivity of methyl chlorosulfate allows for its use in a variety of chemical transformations. It readily reacts with nucleophiles, leading to the displacement of the chlorosulfate group. rsc.org This property is harnessed to introduce new functional groups into a molecule.

One significant application is in the synthesis of chloromethyl esters, which are valuable intermediates in the production of certain β-lactam antibiotics. google.com The reaction of methyl chlorosulfate with a suitable carboxylate salt yields the corresponding chloromethyl ester. This transformation highlights the utility of methyl chlorosulfate as a chloromethylating agent.

Furthermore, methyl chlorosulfate can be employed in the synthesis of other esters. For instance, its reaction with carboxylic acids in the presence of a base can yield methyl esters. This method provides an alternative to traditional esterification procedures like the Fischer esterification. youtube.com The reaction of methyl chlorosulfate with sodium phenoxide in tetrahydrofuran (B95107) solution leads to the nucleophilic displacement of the sulfur-bound chloride, demonstrating a different mode of reactivity. rsc.org

The relative reactivity of methyl chlorosulfate has been compared to other related compounds. In competitive experiments, the reactivity order was determined to be methyl chlorosulfate (MCS) > methylene (B1212753) bis(chlorosulfate) (MBCS) > chloromethyl chlorosulfate (CMCS) >> dichloromethane (B109758) (CH₂Cl₂). rsc.orgnih.gov This hierarchy is crucial for designing selective chemical transformations.

Recent research has also explored the use of methyl chloroformate, a related compound, for the derivatization of amino and organic acids for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govsigmaaldrich.com This technique allows for the sensitive and selective quantification of various metabolites. nih.gov

A summary of representative functionalization reactions involving methyl chlorosulfate is presented in the table below.

ReactantReagentProductTransformation Type
Carboxylate SaltMethyl ChlorosulfateChloromethyl EsterChloromethylation
Carboxylic AcidMethyl Chlorosulfate / BaseMethyl EsterEsterification
Sodium PhenoxideMethyl ChlorosulfatePhenyl Methyl Sulfate (B86663)Nucleophilic Displacement on Sulfur
Anionic Nucleophiles (e.g., Halide, Acetate)Methyl ChlorosulfateMethyl DerivativeNucleophilic Displacement of Chlorosulfate

Controlled Generation of Sulfonyl Chloride Intermediates

While methyl chlorosulfate itself is a sulfate derivative, its chemistry is closely linked to the synthesis and reactions of sulfonyl chlorides. The generation of sulfonyl chlorides is a critical step in the synthesis of sulfonamides, a class of compounds with significant applications in medicinal chemistry. organic-chemistry.org

Traditional methods for synthesizing sulfonyl chlorides often involve harsh reagents. However, modern approaches focus on milder and more general methodologies. One such method involves the reaction of methyl sulfinates with lithium amides, followed by oxidation to produce sulfonamides. organic-chemistry.org This two-step process avoids the direct use of potentially hazardous sulfonyl chlorides. organic-chemistry.org

Another innovative approach is the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts to produce alkanesulfonyl chlorides. organic-chemistry.org This method is considered environmentally friendly and uses readily available reagents. organic-chemistry.org Similarly, N-chlorosuccinimide can be used for the chlorosulfonation of S-alkylisothiourea salts to yield sulfonyl chlorides. organic-chemistry.org

The Sandmeyer reaction provides a pathway to arylsulfonyl chlorides from anilines using a stable sulfur dioxide surrogate. organic-chemistry.org This method allows for either the isolation of the sulfonyl chloride or its direct conversion to a sulfonamide. organic-chemistry.org

The conversion of alcohols to good leaving groups via sulfonyl chlorides is a fundamental transformation in organic synthesis. youtube.com This process typically involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base like pyridine. youtube.com A key advantage of this method is the retention of configuration at the alcohol's stereocenter. youtube.com

The table below summarizes various methods for the synthesis of sulfonyl chlorides, which can be considered as downstream applications of chemistry related to methyl chlorosulfate.

Starting MaterialReagentsProductKey Features
S-Alkyl Isothiourea SaltsBleachAlkanesulfonyl ChlorideEnvironmentally friendly, high yield organic-chemistry.org
S-Alkyl Isothiourea SaltsN-ChlorosuccinimideSulfonyl ChlorideWater-soluble byproduct organic-chemistry.org
AnilinesDABSO, HCl, Cu catalystArylsulfonyl ChlorideUtilizes stable SO₂ surrogate organic-chemistry.org
AlcoholsSulfonyl Chloride, PyridineAlkyl SulfonateRetention of stereochemistry youtube.com
Methyl SulfinatesLithium Amides, MCPBASulfonamideAvoids direct use of sulfonyl chlorides organic-chemistry.org

Elucidation of Reaction Mechanisms and Mechanistic Pathways Involving Methyl Chlorosulfate

Mechanistic Investigations of Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving methyl chlorosulfate (B8482658) are fundamental to its application in synthesis. These reactions have been investigated to understand the interplay between the substrate, nucleophile, and reaction conditions.

The methyl chlorosulfate molecule possesses two primary electrophilic sites susceptible to nucleophilic attack: the methyl carbon and the sulfur atom of the chlorosulfate group.

Attack at Carbon: The most common pathway involves the nucleophilic attack on the methyl carbon. This proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The carbon atom is rendered electrophilic by the strong electron-withdrawing effect of the adjacent oxygen atom, which is in turn bonded to the highly electronegative chlorosulfonyl group. In this mechanism, the nucleophile attacks the carbon atom, leading to the displacement of the chlorosulfate anion ([ClSO₃]⁻) as a good leaving group. Studies on the hydrolysis of primary alkyl chlorosulfates support a bimolecular mechanism involving a rate-determining displacement by the nucleophile on the carbon atom cdnsciencepub.com. Reactions with anionic nucleophiles such as halide or acetate (B1210297) ions typically follow this pathway, resulting in the formation of a new carbon-nucleophile bond rsc.orgnih.govresearchgate.net.

Attack at Sulfur: While less common, nucleophilic attack can also occur at the tetracoordinate sulfur atom. The sulfur atom is highly electrophilic due to its attachment to two oxygen atoms and a chlorine atom. Evidence suggests that the reaction of chloromethyl chlorosulfate (a related compound) with sodium phenoxide in tetrahydrofuran (B95107) leads to the nucleophilic displacement of the sulfur-bound chloride, indicating that attack at sulfur is a viable, albeit context-dependent, pathway rsc.orgresearchgate.netresearchgate.net. For arenesulfonyl chlorides, substitution at the sulfonyl sulfur is a well-documented process that proceeds through a trigonal bipyramidal intermediate nih.gov.

The reactivity of methyl chlorosulfate is notably high, as demonstrated in competitive experiments with analogous compounds.

Relative Reactivity: The reactivity of methyl chlorosulfate (MCS) has been compared to that of chloromethyl chlorosulfate (CMCS) and methylene (B1212753) bis(chlorosulfate) (MBCS). The observed order of reactivity is MCS > MBCS > CMCS >> CH₂Cl₂ rsc.orgresearchgate.netresearchgate.netsigmaaldrich.com. This highlights the high electrophilicity of the methyl group in MCS, making it more susceptible to nucleophilic attack than the chloromethyl groups in CMCS and MBCS.

Reaction Kinetics: The hydrolysis of n-propyl chlorosulfate, a close analog, shows a rate dependence on the concentration and nature of the nucleophile, which is characteristic of a bimolecular reaction mechanism cdnsciencepub.com. Halide ions were found to increase the reaction rate in the order I⁻ > Br⁻ > Cl⁻ cdnsciencepub.com. Strong nucleophiles like hydroxide (B78521) and pyrrolidine (B122466) also cause a significant acceleration in reaction rate at higher concentrations cdnsciencepub.com. Reactions of methyl chlorosulfate with strong anionic nucleophiles are generally rapid rsc.orgnih.govresearchgate.net. The inductive effect of alkyl groups can influence the rate; for instance, in arenesulfonyl chlorides, electron-donating methyl groups on the aromatic ring lower the rate of exchange reactions as expected nih.gov.

Table 1: Comparative Reactivity in Nucleophilic Substitution

CompoundAbbreviationRelative ReactivitySource
Methyl ChlorosulfateMCSHighest rsc.org, researchgate.net, researchgate.net
Methylene bis(chlorosulfate)MBCSIntermediate rsc.org, researchgate.net, researchgate.net
Chloromethyl chlorosulfateCMCSLower rsc.org, researchgate.net, researchgate.net
Methylene ChlorideCH₂Cl₂Lowest rsc.org, researchgate.net, researchgate.net

Pathways of Chlorosulfonation and Sulfation Reactions

Methyl chlorosulfate is an effective reagent for the sulfation of various organic substrates, a crucial modification for many biologically active molecules researchgate.net.

Methyl chlorosulfate functions as a sulfating agent by transferring the sulfonyl group (SO₃) to a nucleophilic substrate, typically one containing a hydroxyl group. The reaction is a form of O-sulfation. The substrate's nucleophilic atom (e.g., the oxygen of an alcohol or phenol) attacks the electrophilic sulfur atom of the methyl chlorosulfate. This is followed by the departure of a leaving group. While sulfur trioxide-amine complexes are common sulfating reagents, they often require harsh conditions researchgate.net. Methyl chlorosulfate provides an alternative for these transformations.

When reacting with multifunctional organic substrates, methyl chlorosulfate can exhibit competitive reactivity, leading to different products. The reaction pathway is influenced by the nature of the nucleophilic sites within the substrate and the reaction conditions.

Ambident Nucleophiles: Substrates with multiple nucleophilic centers, such as those containing both hydroxyl and amino groups, can lead to mixtures of O-sulfated and N-sulfated products. The regioselectivity is determined by the relative nucleophilicity of the competing sites and steric factors.

Competition between Substitution and Elimination: As with other alkylating agents, competition between substitution (sulfation) and elimination reactions can occur, particularly with sterically hindered substrates or under basic conditions.

Competition between C-attack vs. S-attack: As discussed in section 3.1.1, the choice between the nucleophile attacking the methyl carbon or the sulfonyl sulfur represents a fundamental competitive channel. For most simple nucleophiles, attack at the carbon (methylation) or displacement of the entire chlorosulfate group is preferred cdnsciencepub.comrsc.org. However, specific conditions can favor attack at sulfur, leading to sulfation or chlorosulfonation products rsc.orgresearchgate.net. For instance, the reaction of chloromethyl chlorosulfate with the enolate of ethyl acetoacetate (B1235776) can result in competitive chloromethylation and chlorination, where the chlorine atom is abstracted from the sulfonyl group researchgate.net.

The solvent plays a crucial role in modulating the reaction mechanism and outcome. The polarity, ionizing power, and nucleophilicity of the solvent can stabilize or destabilize transition states and intermediates, thereby favoring one pathway over another.

Influence on Reaction Pathway: The reaction of chloromethyl chlorosulfate with sodium phenoxide demonstrates a significant solvent effect. In tetrahydrofuran (THF), the reaction proceeds via nucleophilic displacement of the sulfur-bound chloride rsc.orgresearchgate.netresearchgate.net. In contrast, reactions with halide ions in acetonitrile (B52724) (CD₃CN) or in a two-phase system of chloroform (B151607) and water (CDCl₃/H₂O) with a phase-transfer catalyst result in the displacement of the entire chlorosulfate moiety rsc.orgnih.govresearchgate.net.

Solvent-Assisted Mechanisms: The solvolysis of related compounds like S-methyl chlorothioformate has been analyzed using the extended Grunwald-Winstein equation, which quantifies the influence of solvent nucleophilicity and ionizing power mdpi.com. In more nucleophilic solvents, a bimolecular, solvent-assisted mechanism (SN2) is favored. In solvents with high ionizing power, such as aqueous fluoroalcohols, the mechanism can shift towards a stepwise ionization (SN1-like) pathway, which involves the formation of a carbocationic intermediate that is subject to profound rear-side nucleophilic solvation mdpi.com. These principles suggest that the reactions of methyl chlorosulfate are similarly sensitive to the specific properties of the solvent medium.

Table 2: Influence of Solvent and Nucleophile on Reaction Pathway

ReagentNucleophileSolventObserved Reaction PathwaySource
Chloromethyl chlorosulfateHalide/Acetate IonsAcetonitrile (CD₃CN)Displacement of chlorosulfate group (Attack at Carbon) rsc.org, nih.gov
Chloromethyl chlorosulfateHalide/Acetate IonsChloroform/Water (PTC)Displacement of chlorosulfate group (Attack at Carbon) rsc.org, nih.gov
Chloromethyl chlorosulfateSodium PhenoxideTetrahydrofuran (THF)Displacement of sulfur-bound chloride (Attack at Sulfur) rsc.org, researchgate.net, researchgate.net

Note: Data for the closely related Chloromethyl chlorosulfate is used to illustrate mechanistic principles applicable to Methyl Chlorosulfate.

Studies on Hydrolysis and Degradation Mechanisms of Methyl Chlorosulfate

Catalytic Influences on Ester Cleavage

The cleavage of the methyl chlorosulfate ester is significantly influenced by catalysts, which can be broadly categorized as acidic, basic, or micellar.

Acid Catalysis: The hydrolysis of esters is commonly catalyzed by dilute acids such as sulfuric or hydrochloric acid. chemguide.co.uk In this mechanism, the hydronium ion (H₃O⁺), present in the acidic solution, protonates the oxygen atom of the sulfonyl group. youtube.comlibretexts.org This protonation increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by a water molecule. youtube.com This process is reversible, and to drive the reaction toward completion, a large excess of water is typically used. chemguide.co.uk

Base Catalysis: The hydrolysis can also be accelerated by bases. Hydroxide ions (OH⁻) are more potent nucleophiles than water molecules and can directly attack the substrate. cdnsciencepub.com This leads to a faster reaction rate compared to the uncatalyzed or acid-catalyzed pathways. cdnsciencepub.com The reaction with hydroxide ions is generally irreversible because the resulting carboxylic acid (or in this case, sulfuric acid) is deprotonated by the base, shifting the equilibrium. chemistrysteps.com Studies on the analogous ethyl chlorosulfate have shown that the presence of a base like hydroxide significantly increases the rate of hydrolysis. cdnsciencepub.com

Micellar Catalysis: Surfactants can form micelles that act as catalysts. Cationic micelles, such as those formed by cetyltrimethylammonium bromide (CTABr), have been shown to strongly accelerate the hydrolysis of related compounds like p-toluenesulfonylmethyl perchlorate. researchgate.net This acceleration is attributed to the stabilization of the anionic transition state and an increase in the effective concentration of reactants within the micellar environment. researchgate.netniscpr.res.in Conversely, anionic micelles may retard reactions involving anionic nucleophiles. researchgate.net

Influence of Catalysts on Ester Hydrolysis Rate
Catalyst TypeExampleEffect on RateMechanism Summary
AcidH₂SO₄, HClIncreaseProtonation of the sulfonyl group enhances electrophilicity for water attack. youtube.comlibretexts.org
BaseNaOH (Hydroxide ions)Significant IncreaseDirect nucleophilic attack by the stronger nucleophile (OH⁻). cdnsciencepub.com
Cationic MicelleCTABrIncreaseStabilization of the transition state and concentration of reactants. researchgate.netniscpr.res.in

Proton Transfer and Ion Formation in Aqueous Environments

Proton transfer is a critical step in the hydrolysis mechanism of methyl chlorosulfate and related compounds. In aqueous environments, the reaction produces hydrochloric acid and sulfuric acid, which dissociate into hydronium, chloride, and sulfate (B86663) ions. cdnsciencepub.com

The mechanism of hydrolysis often involves general base catalysis, where a water molecule acts as a base to accept a proton from the attacking water molecule (the nucleophile) in the transition state. researchgate.netrsc.org This concerted process avoids the formation of a highly unstable, negatively charged intermediate. Kinetic studies on similar compounds, such as (arylsulfonyl)methyl perchlorates, show that the reaction proceeds via a rate-limiting deprotonation, highlighting the importance of the proton transfer step. researchgate.net

Furthermore, research on the hydrolysis of structurally similar sulfamate (B1201201) esters has revealed a "proton-in-flight" mechanism. nih.gov This involves an intramolecular proton transfer from a nitrogen atom to the oxygen of the leaving group, which occurs simultaneously with the S-O bond cleavage. nih.gov This internal proton transfer is estimated to accelerate the decomposition by a factor of 10¹¹ by neutralizing the developing negative charge on the leaving group. nih.gov While methyl chlorosulfate lacks an N-H group for a direct intramolecular transfer, this principle underscores the profound impact that efficient proton transfer pathways, potentially mediated by solvent water molecules, have on the reaction rate. nih.gov The small solvent isotope effect observed in some related hydrolysis reactions suggests a transition state where the proton is in flight between the nucleophile and the catalyst. rsc.org

Intramolecular Rearrangements and Cyclization Pathways

Beyond hydrolysis, alkyl chlorosulfates and related esters can undergo intramolecular rearrangements. A significant pathway for related compounds, such as alkyl chlorosulfites, is the internal nucleophilic substitution (Sₙi) mechanism. acs.org This mechanism is characterized by the decomposition of the ester to form an alkyl chloride and sulfur dioxide, often with retention of stereochemical configuration.

The Sₙi mechanism proceeds through a tight ion pair, where the chloride ion attacks the alkyl group from the same face from which the chlorosulfite group is departing. This process is often favored in non-polar solvents. While direct studies detailing this pathway for methyl chlorosulfate are not widely available, it represents a plausible competing reaction to solvolysis, especially under specific conditions. The study of the decomposition of secondary alkyl chlorosulfites has provided insight into the competition between such rearrangement pathways and other mechanisms. acs.org The choice of pathway is highly dependent on factors like solvent polarity and the structure of the alkyl group. acs.org

There is limited specific evidence in the provided search results for cyclization pathways originating from methyl chlorosulfate itself. Such compounds are more typically used as reagents to facilitate cyclization in other molecules rather than undergoing intramolecular cyclization.

Applications of Methyl Chlorosulfate in Specialized Organic Synthesis and Catalysis Research

Reagent in Targeted Organic Compound Synthesis

Methyl chlorosulfate (B8482658) and similar alkyl chlorosulfates are used extensively as intermediates and alkylating agents in organic synthesis. google.com These compounds are particularly valued for facilitating reactions under mild conditions, often resulting in short reaction times and high yields. google.com

Methyl chlorosulfate serves as a crucial reagent for the chlorosulfonation of aromatic compounds, a key step in the production of certain surfactants and pharmaceuticals. A closely related compound, chloromethyl chlorosulfate, is particularly effective for the synthesis of chloromethyl esters of some β-lactam antibiotics, such as penicillin acid sulfone. google.com This reactivity is valuable in the pharmaceutical industry for modifying drug molecules and preparing active pharmaceutical ingredients. guidechem.com For instance, chloromethyl chlorosulfate can be used for the chloromethylation of protected amino acids, which are subsequently used to build bioactive molecules. guidechem.com The broader class of alkyl chlorosulfates are employed as intermediates in various synthetic pathways, highlighting their importance in producing precursors for the pharmaceutical and agrochemical sectors. google.com

The reactivity of methyl chlorosulfate extends to the synthesis of complex, polyfunctional molecules. It has been identified as an effective reagent for the α-chlorination of ketones, α-chloroesters, and amides under basic conditions, serving as a source of positive chlorine. researchgate.net This type of transformation is fundamental in organic synthesis for building molecular complexity.

Furthermore, related compounds like methylene (B1212753) bis(chlorosulfate) are used to conveniently prepare bis(acyloxy) methanes. google.com Chloromethyl chlorosulfate reacts readily with a variety of nucleophiles, such as halide or acetate (B1210297) ions, to displace the chlorosulfate group, enabling the formation of new carbon-heteroatom bonds. rsc.org This reactivity allows for the targeted introduction of different functional groups, a key strategy in the synthesis of polyfunctional systems.

Advanced Surfactant Chemistry Research

Surfactants are essential components in a vast range of industrial and consumer products. Research in this area is increasingly focused on the development of high-performance and environmentally benign surfactants.

Synthesis of Methyl Ester Sulfonates (MES) for Enhanced Oil Recovery

Methyl Ester Sulfonates (MES) are a class of anionic surfactants that have gained attention for their excellent detergency, biodegradability, and tolerance to hard water. They are particularly promising for applications in enhanced oil recovery (EOR), where they can reduce interfacial tension between oil and water, thereby mobilizing trapped oil in reservoirs.

The synthesis of MES typically involves the sulfonation of fatty acid methyl esters (FAMEs), which can be derived from various vegetable oils. While sulfur trioxide (SO₃) is a common sulfonating agent in industrial processes, chlorosulfonic acid can also be used, particularly in laboratory-scale syntheses. The reaction involves the electrophilic addition of the sulfonate group to the alpha-position of the ester.

Engineering of Bio-based Polymeric Surfactants

The development of bio-based and polymeric surfactants is a growing area of research aimed at creating surfactants with enhanced properties and improved environmental profiles. Chlorosulfonic acid has been used in the synthesis of polymeric sulfonamides, which can exhibit surfactant properties.

For instance, polymeric sodium N-chlorosulphonamides have been synthesized by treating styrene-divinylbenzene sulfonated cation exchangers with thionyl chloride followed by chlorosulfonic acid researcher.life. This process converts the sulfonic acid groups on the polymer backbone into sulfochlorides, which are then reacted with ammonia to form sulfonamides. Subsequent treatment with chlorine yields the N-chlorosulphonamide. These polymeric structures can be tailored to have specific hydrophilic-lipophilic balances, making them potentially useful as specialized surfactants.

Chemical Probe and Imaging Agent Development

Chemical probes are small molecules used to study and manipulate biological systems, while imaging agents are used to visualize biological processes in vivo. The development of these tools is crucial for advancing our understanding of biology and for medical diagnostics.

While direct applications of methyl chlorosulfate are not widely reported in this specific context, the closely related sulfonyl chlorides and sulfonyl fluorides are important functional groups in the design of chemical probes. Sulfonyl fluorides, which can be synthesized from sulfonyl chlorides, have emerged as versatile "warheads" for covalent inhibitors and chemical probes nih.gov. They can form stable covalent bonds with nucleophilic amino acid residues in proteins, such as serine, threonine, tyrosine, lysine, and histidine nih.govacs.org.

For example, a sulfonyl fluoride (B91410) derivative of a known molecule was developed as a chemical probe to covalently engage the protein cereblon (CRBN), a component of an E3 ubiquitin ligase complex. This allowed for the validation of CRBN's involvement in certain cellular processes nih.gov. The reactivity and selectivity of the sulfonyl fluoride group make it a valuable tool for designing potent and specific chemical probes for biological targets. Although not a direct application of methyl chlorosulfate, this highlights the potential of the sulfonyl halide functionality in the broader field of chemical biology and drug discovery.

Design and Synthesis of Enzyme-Activatable Contrast Agents

Enzyme-activatable contrast agents are a class of "smart" molecules designed to produce a signal, such as a change in fluorescence or magnetic resonance imaging (MRI) contrast, in the presence of a specific enzyme. wikipedia.org This targeted activation allows for the visualization of enzyme activity in complex biological environments, which is valuable for diagnosing and monitoring diseases where enzyme dysregulation is a key factor.

The general design of such agents involves three key components: a signaling moiety, a linker, and an enzyme-labile protecting group. The protecting group "quenches" or masks the signal of the signaling moiety. When the agent encounters its target enzyme, the enzyme cleaves the protecting group, leading to the release of the signaling moiety and a detectable change in signal.

While specific examples detailing the use of methyl chlorosulfate in the synthesis of enzyme-activatable contrast agents are not prevalent in published literature, its chemical properties suggest a potential role in the synthesis of the linker or in attaching a quenching group. For instance, sulfonate esters and sulfonamides, which can be formed using sulfonyl chlorides, are common linkages in complex organic molecules. nih.govthieme-connect.com The formation of methanesulfonates from the reaction of methyl chlorosulfate with alcohols is a potential route to create linkers within these agents. dtic.mil These methanesulfonates can serve as stable connections that are later cleaved by a specific enzyme.

The synthesis of these agents often involves multi-step processes where reactive building blocks are used to connect the different components. Sulfonyl chlorides, as a class of compounds, are widely used for this purpose. mdpi.comresearchgate.net For example, a porphyrin-based photosensitizer, a type of activatable agent, was synthesized using 2,4-dinitrobenzenesulfonyl chloride to attach a quenching group via a sulfonamide linkage. nih.gov This highlights the general utility of sulfonyl chlorides in this field of research.

Exploration of Biological Recognition Elements

Biological recognition elements are molecules or molecular structures that can specifically bind to other molecules or ions. caister.com These elements are the cornerstone of biosensors and targeted molecular probes, as they provide the necessary specificity to detect a particular analyte within a complex mixture. dtic.milresearchgate.net Examples of biological recognition elements include enzymes, antibodies, nucleic acids, and receptors. caister.com

The interaction between a biological recognition element and its target is highly specific, often described as a "lock and key" mechanism. In the context of diagnostics and imaging, a synthetic probe is often designed to interact with a specific biological recognition element. For example, the enzyme dihydropteroate synthase (DHPS) is the natural target for sulfonamide antibiotics and has been used as a biological recognition element in a biosensor to detect these drugs. nih.gov

The role of compounds like methyl chlorosulfate in this area is typically in the synthesis of the molecular probes or sensors that interact with the biological recognition elements. For instance, creating a library of sulfonamide derivatives to probe the binding pocket of an enzyme would involve reacting various amines with a sulfonyl chloride. While methyl chlorosulfate itself would produce a methanesulfonamide, other more complex sulfonyl chlorides are used to create diverse structures for screening. nih.govthieme-connect.com

The development of probes often requires stable, covalent linkages to attach a reporter group (like a fluorescent dye or a radioactive label) to a molecule that binds the biological recognition element. The reactivity of methyl chlorosulfate could potentially be employed to create such linkages, for example, by methylating a suitable functional group on a targeting molecule. However, the primary use of sulfonyl chlorides in this context is for the formation of robust sulfonamide bonds. researchgate.net

In-depth Theoretical and Computational Studies on Methyl Chlorosulfite Remain Largely Undocumented in Publicly Available Research

Methodologies such as Density Functional Theory (DFT), ab initio calculations, Intrinsic Reaction Coordinate (IRC) computations, and vibrational spectroscopy modeling are standard tools in modern computational chemistry. They are frequently employed to elucidate the properties and reactivity of a wide array of molecules. For instance, DFT and time-dependent DFT (TD-DFT) are regularly used to investigate electronic structures, molecular orbitals, and spectroscopic properties of various organic compounds. nih.govgrowingscience.com Similarly, the simulation of reaction pathways, including the mapping of transition states and free energy surfaces, is a well-established practice for predicting chemical reactivity and mechanisms, often utilizing IRC computations to connect transition states with reactants and products. nih.govresearchgate.net Furthermore, computational modeling is instrumental in exploring the conformational possibilities of molecules and predicting their vibrational spectra. mdpi.comnih.gov

However, the application of these sophisticated computational techniques to chlorosulfurous acid, methyl ester, has not been the subject of dedicated and published research that could be identified through extensive searches. The existing information is largely confined to database entries that provide basic physical and chemical properties, such as its molecular formula (CH₃ClO₃S) and CAS number (812-01-1).

Consequently, a detailed article structured around the specific theoretical and computational chemistry studies requested—from electronic structure analysis to reaction pathway simulations and conformational modeling—cannot be generated at this time due to the absence of specific, citable research findings for this compound. The scientific community has yet to publish in-depth computational investigations that would provide the necessary data for such a focused analysis.

Theoretical and Computational Chemistry Studies on Methyl Chlorosulfate

Conformational Landscape and Vibrational Spectroscopy Modeling

Gas Electron Diffraction (GED) and X-ray Crystallography Coupled with Calculations

The precise determination of the three-dimensional arrangement of atoms in a molecule is fundamental to understanding its chemical reactivity and physical properties. Gas Electron Diffraction (GED) and X-ray Crystallography are two powerful experimental techniques for elucidating molecular structure. When coupled with computational calculations, they provide a comprehensive picture of the molecule's geometry.

Gas Electron Diffraction (GED) is an experimental method used to determine the structure of molecules in the gas phase, free from the intermolecular forces present in liquid or solid states. nih.govwikipedia.org This technique is particularly suited for relatively simple and volatile molecules. For methyl chlorosulfate (B8482658), a GED experiment would involve a beam of high-energy electrons interacting with a gaseous sample of the compound. The resulting diffraction pattern, which consists of concentric rings, contains information about the internuclear distances within the molecule. wikipedia.org

However, the one-dimensional nature of the data can sometimes be insufficient for a complete structural determination of more complex or flexible molecules. wikipedia.org To overcome this, the experimental GED data is often used in conjunction with theoretical calculations. Quantum chemical methods, such as density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), can be used to calculate the optimized geometry of the methyl chlorosulfate molecule. These theoretical structures can then be used as a starting point for refining the analysis of the experimental GED data, leading to a more accurate and detailed molecular structure.

X-ray Crystallography , on the other hand, is employed to determine the arrangement of atoms within a crystalline solid. This technique relies on the diffraction of X-rays by the ordered array of molecules in a crystal. For a compound like methyl chlorosulfate, obtaining a suitable single crystal can be challenging due to its properties. However, if a crystal is grown, X-ray diffraction analysis can provide highly precise bond lengths, bond angles, and torsional angles. The presence of heavier atoms like sulfur and chlorine in methyl chlorosulfate can be advantageous for the phasing of diffraction data. nih.gov

Computational methods are also crucial in complementing X-ray crystallography. Theoretical calculations can predict the crystal packing and intermolecular interactions, aiding in the interpretation of the experimental data. Furthermore, comparing the gas-phase structure from GED with the solid-state structure from X-ray crystallography, both supported by theoretical calculations, can reveal the influence of intermolecular forces on the molecular conformation.

Table 1: Comparison of Structural Determination Techniques

TechniquePhaseInformation ObtainedRole of Computational Chemistry
Gas Electron Diffraction (GED) GasInternuclear distances, bond angles, torsional angles in an isolated molecule. nih.govwikipedia.orgProvides initial structural models for data refinement; helps in interpreting complex diffraction patterns.
X-ray Crystallography SolidPrecise atomic coordinates, bond lengths, bond angles, unit cell dimensions, crystal packing. nih.govPredicts crystal structures; aids in phase determination; helps in understanding intermolecular interactions.

Infrared and Raman Spectral Simulations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Theoretical simulations of these spectra are essential for the accurate assignment of vibrational modes and for gaining a deeper understanding of the molecule's force field and bonding characteristics.

Infrared (IR) and Raman spectroscopy are complementary techniques. IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs at frequencies corresponding to its vibrational modes that induce a change in the dipole moment. cdnsciencepub.com Raman spectroscopy, in contrast, involves the inelastic scattering of monochromatic light, and the vibrational modes that are active are those that cause a change in the molecule's polarizability. nih.gov For methyl chlorosulfate, the IR and Raman spectra would exhibit characteristic bands corresponding to the stretching and bending vibrations of its various functional groups, such as C-H, S=O, S-O, and S-Cl bonds.

Computational simulations of IR and Raman spectra are typically performed using quantum chemical methods. By calculating the second derivatives of the energy with respect to the atomic displacements, one can obtain the harmonic vibrational frequencies and the corresponding normal modes. nih.gov The intensities of the IR and Raman bands can also be calculated, allowing for the generation of a theoretical spectrum that can be directly compared with experimental data. nih.gov

Various levels of theory, such as DFT with different functionals (e.g., B3LYP, B3PW91), can be employed for these calculations, and the choice of the basis set is also critical for obtaining accurate results. nih.gov Comparing the computed spectra with the experimental ones allows for a detailed and reliable assignment of the observed vibrational bands. For instance, a study on benzenesulfonic acid methyl ester utilized DFT calculations to interpret its FT-IR and FT-Raman spectra. nih.gov A similar approach for methyl chlorosulfate would enable the precise assignment of its fundamental vibrations.

Table 2: Key Vibrational Modes of Methyl Chlorosulfate and their Expected Spectral Activity

Vibrational ModeDescriptionExpected IR ActivityExpected Raman Activity
C-H stretching Asymmetric and symmetric stretching of the methyl group C-H bonds.StrongModerate
S=O stretching Asymmetric and symmetric stretching of the sulfur-oxygen double bonds.Very StrongStrong
S-O stretching Stretching of the single bond between sulfur and the methoxy (B1213986) oxygen.StrongModerate
C-O stretching Stretching of the carbon-oxygen single bond in the methoxy group.StrongWeak
S-Cl stretching Stretching of the sulfur-chlorine single bond.ModerateStrong
Bending modes Various bending and deformation modes (e.g., CH₃ rock, O-S-O bend).Moderate-WeakModerate-Weak

In Silico Design of Novel Derivatives and Catalytic Systems

In silico design, which leverages computational methods, has become a cornerstone in the development of new molecules with desired properties and in the engineering of efficient catalytic systems. While specific in silico design studies on methyl chlorosulfate derivatives are not extensively reported, the general principles of computational chemistry provide a clear framework for how such research would be conducted.

The design of novel derivatives of methyl chlorosulfate could be aimed at modifying its reactivity, stability, or other chemical properties. This process typically involves a cyclic workflow of designing new molecular structures, predicting their properties using computational tools, and then prioritizing the most promising candidates for synthesis and experimental validation.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their chemical reactivity or biological activity. nih.gov For instance, by systematically modifying the substituents on the methyl chlorosulfate scaffold and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), a QSAR model could be built to predict the reactivity of new derivatives.

Molecular docking is another powerful technique, particularly relevant if the derivatives are being designed to interact with a biological target like an enzyme. nih.gov This method predicts the preferred orientation and binding affinity of one molecule to a second when they are bound to each other to form a stable complex.

The design of novel catalytic systems for reactions involving methyl chlorosulfate can also be guided by computational studies. For example, if methyl chlorosulfate is used as a reagent in a particular transformation, computational methods can be employed to screen potential catalysts that could lower the activation energy of the reaction. By modeling the reaction mechanism with different catalysts, researchers can identify those that are most likely to be effective, thereby accelerating the discovery of new and improved synthetic methodologies. Computational approaches have been used to study the solvolysis of sulfonyl chlorides, providing insights into the reaction mechanisms that are crucial for designing better catalytic processes. nih.gov

The development of novel derivatives and catalytic systems through in silico methods represents a rational and efficient approach to chemical innovation, enabling the exploration of vast chemical spaces and the targeted design of molecules with tailored functionalities.

Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl Chlorosulfate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR are the foundational techniques for the structural analysis of methyl chlorosulfite.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, a single signal is anticipated for the methyl carbon. Similar to the proton spectrum, the chemical environment dictates the resonance position. The carbon is directly attached to an oxygen atom, which causes a significant downfield shift. The influence of the sulfur and chlorine atoms further modifies this shift. The predicted chemical shift for the methyl carbon in methyl chlorosulfite is expected to fall within the 55–65 ppm range.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityStructural Assignment
¹H3.8 – 4.2Singlet-OCH₃
¹³C55 – 65Quartet (in ¹H-coupled spectrum)-OCH₃

While 1D NMR is sufficient for the basic structural confirmation of a simple molecule like methyl chlorosulfite, advanced NMR techniques become crucial in more complex systems or for unambiguous assignment in the presence of impurities.

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) could be used to definitively correlate the proton signal with its directly attached carbon signal, confirming the ¹H and ¹³C assignments. The Heteronuclear Multiple Bond Correlation (HMBC) experiment, which shows correlations over two to three bonds, would not be particularly informative for this molecule due to the lack of long-range coupling partners for the methyl group.

Solid-State NMR: The analysis of organosulfur compounds in the solid state by NMR can be challenging. The primary obstacle is the sulfur-33 (³³S) nucleus, which is NMR active but has a low natural abundance (0.76%) and is a quadrupolar nucleus (I = 3/2). The interaction of the nuclear quadrupole moment with the local electric field gradient results in very broad resonance signals, often spanning tens of megahertz, which can make detection and interpretation difficult. Specialized techniques and ultra-high magnetic fields are often required to obtain useful solid-state NMR data for such compounds.

Vibrational Spectroscopy for Functional Group Identification and Molecular Structure

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful method for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The FTIR spectrum of methyl chlorosulfite is expected to show characteristic absorption bands corresponding to its key functional groups.

S=O Stretch: The sulfinyl group (S=O) gives rise to a strong and characteristic stretching vibration. For alkyl sulfites, this band typically appears in the region of 1200–1150 cm⁻¹.

C-O Stretch: The single bond between the methyl carbon and the ester oxygen results in a strong stretching absorption in the 1150–1000 cm⁻¹ region.

S-Cl Stretch: The stretch corresponding to the sulfur-chlorine bond is found at lower frequencies, typically in the 500–400 cm⁻¹ range.

C-H Stretch: The methyl group will exhibit symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹.

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
S=O Stretch (Sulfinyl)1200 – 1150Strong
C-O Stretch1150 – 1000Strong
S-Cl Stretch500 – 400Medium-Strong
C-H Asymmetric/Symmetric Stretch2980 – 2850Medium
C-H Bend1470 – 1380Medium

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to vibrations that involve a change in molecular polarizability. Symmetrically substituted and less polar bonds often produce strong Raman signals. For methyl chlorosulfite, the S=O and S-Cl stretching vibrations are expected to be Raman active. The S-Cl bond, in particular, is highly polarizable and should give rise to a distinct and strong signal in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

The molecular weight of methyl chlorosulfite (CH₃ClO₂S) is approximately 114.55 g/mol . Due to the presence of chlorine, which has two stable isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), the molecular ion (M⁺) peak will appear as a characteristic doublet at m/z 114 and 116, with a relative intensity ratio of approximately 3:1.

The fragmentation pattern provides valuable structural information. Key fragmentation pathways for methyl chlorosulfite are predicted to involve the cleavage of the weakest bonds.

Loss of a methoxy (B1213986) radical (-•OCH₃): Cleavage of the S-O bond would yield a stable chlorosulfinyl cation, [S(O)Cl]⁺, which would appear as an isotopic doublet at m/z 83 and 85. This is often a dominant fragmentation pathway.

Loss of a chlorine radical (-•Cl): This fragmentation would result in the [CH₃OSO]⁺ fragment at m/z 79.

Loss of sulfur monoxide (-SO): Fragmentation could lead to a [CH₃OCl]⁺• radical cation at m/z 66 and 68.

Formation of the methoxy cation: The appearance of a peak at m/z 31 would correspond to the [CH₃O]⁺ fragment.

m/z (for ³⁵Cl)m/z (for ³⁷Cl)Predicted Fragment IonNeutral Loss
114116[CH₃OS(O)Cl]⁺•(Molecular Ion)
8385[S(O)Cl]⁺•OCH₃
79-[CH₃OSO]⁺•Cl
6668[CH₃OCl]⁺•SO
31-[CH₃O]⁺•S(O)Cl

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions in the gas phase. It is considered a 'soft' ionization method, meaning it is capable of analyzing molecules without significant fragmentation. The process involves transferring ions from a solution into a gaseous state through the application of electrical energy. nih.gov This makes it particularly suitable for ionic species or neutral compounds that can be readily converted into an ionic form through processes like protonation or cationization. nih.gov

The ESI process consists of three primary steps:

Droplet Formation: A high voltage (typically 2.5–6.0 kV) is applied to the sample solution as it flows through a capillary tube, generating a fine spray of highly charged droplets. nih.gov

Solvent Evaporation: The charged droplets shrink as the solvent evaporates, a process often aided by a drying gas like nitrogen. This increases the surface charge density of the droplets. nih.gov

Ion Ejection: The electric field strength on the droplet surface eventually becomes intense enough to eject ions into the gas phase. These ions are then directed into a mass analyzer. nih.gov

In the analysis of methyl chlorosulfate (B8482658) or its derivatives, ESI-MS can provide crucial molecular mass information. At lower sampling cone voltages, the resulting mass spectra are typically dominated by adducts, such as protonated, sodiated, or acetonitrile (B52724) adducts, which can confirm the molecular weight of the compound. dtic.mil By increasing the cone voltage, in-source fragmentation can be induced, providing valuable structural information about the analyte. dtic.mil High-resolution mass spectrometers can distinguish between isotopic peaks, allowing for the precise determination of an ion's charge state and, subsequently, its mass. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. mdpi.com It is a cornerstone technique for the analysis of volatile and semi-volatile compounds. mdpi.com For compounds that are not sufficiently volatile, such as acids, derivatization is often employed to convert them into more volatile forms, like methyl esters, a process also known as methylation. nih.govchromatographyonline.com

The GC-MS analysis of methyl chlorosulfate and its derivatives would involve the following stages:

Injection and Volatilization: The sample is injected into the GC, where it is vaporized.

Separation: An inert carrier gas (e.g., helium) transports the vaporized sample through a heated column. Compounds are separated based on their physical and chemical properties and their interaction with the stationary phase of the column.

Ionization and Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio, and a detector generates a mass spectrum.

GC-MS provides both qualitative and quantitative information. The retention time from the GC helps to identify the compound, while the mass spectrum serves as a molecular fingerprint, allowing for structural elucidation and confirmation. mdpi.com The technique is known for its high sensitivity, accuracy, and selectivity, with the ability to perform quantitative analyses even at very low concentrations (below µg/kg). nih.gov The analysis of N,N-dialkylaminoethane-2-sulfonic acids, which are degradation products of nerve agents and structurally related to sulfur-containing esters, has been successfully performed using GC-MS after conversion to their methyl esters. nih.gov

Surface and Material Characterization Techniques for Derived Catalysts

Catalysts derived from or synthesized using methyl chlorosulfate require thorough characterization to understand their physical and chemical properties, which dictate their activity and selectivity.

Brunauer-Emmett-Teller (BET) Surface Area and Pore Size Distribution

The Brunauer-Emmett-Teller (BET) method is a critical analytical technique for measuring the specific surface area of solid and porous materials. measurlabs.com The analysis is based on the physical adsorption of a gas, most commonly nitrogen, onto the surface of the material at cryogenic temperatures. measurlabs.comresearchgate.net By measuring the amount of gas adsorbed at various pressures, a specific surface area, expressed in units of m²/g, can be calculated using the BET theory. measurlabs.com

This technique is fundamental in catalyst characterization because a high surface area often correlates with a greater number of available active sites, which can lead to enhanced catalytic performance. measurlabs.comresearchgate.net In addition to surface area, the BET method can provide information about the pore volume and pore size distribution of the catalytic material, which are crucial factors influencing reactant diffusion and product selectivity.

Parameter MeasuredDescriptionUnitImportance in Catalysis
Specific Surface Area The total surface area of the material per unit of mass.m²/gIndicates the extent of surface available for catalytic reactions.
Pore Volume The total volume of pores within the material per unit of mass.cm³/gAffects the capacity of the catalyst to hold reactants and products.
Pore Size Distribution The distribution of pore sizes within the material.Å or nmInfluences diffusion rates and can impact selectivity by controlling access to active sites.

Ammonia Temperature-Programmed Desorption (NH₃-TPD) for Acid Site Characterization

Ammonia Temperature-Programmed Desorption (NH₃-TPD) is a widely used technique for characterizing the acidic properties of solid materials, which is essential for acid-catalyzed reactions. micromeritics.com The method quantifies the number and strength of acid sites on a catalyst's surface. microtrac.com The process involves first saturating the catalyst surface with ammonia, a basic probe molecule, at a low temperature. The temperature is then increased at a constant rate, causing the ammonia to desorb from the acid sites. researchgate.net A detector, such as a thermal conductivity detector (TCD) or a mass spectrometer, measures the concentration of desorbed ammonia as a function of temperature. microtrac.com

The resulting TPD profile shows desorption peaks at different temperatures, which correspond to acid sites of varying strengths. mdpi.com

Low-temperature peaks (typically <250°C) are attributed to the desorption of weakly bound ammonia from weak acid sites. researchgate.netmdpi.com

High-temperature peaks (typically >250°C) correspond to ammonia desorbing from medium and strong acid sites. mdpi.com

The total area under the desorption peaks is proportional to the total number of acid sites. researchgate.net This information is vital for designing catalysts with optimal acidity for specific chemical transformations.

Desorption Temperature RangeAcid Site Strength
Low Temperature (<250 °C)Weak
Medium Temperature (250-500 °C)Moderate
High Temperature (>500 °C)Strong

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Spectroscopy for Morphology and Elemental Composition

Scanning Electron Microscopy (SEM) is an analytical tool used to study the surface topography and morphology of materials at high magnification. nih.gov It works by scanning a focused beam of electrons over a sample's surface, which generates signals that provide information about the surface's structure. researchgate.net

Coupled with SEM, Energy Dispersive X-ray (EDX) spectroscopy allows for the determination of the elemental composition of the sample. nih.govresearchgate.net When the electron beam strikes the sample, it excites atoms, causing them to emit X-rays with characteristic energies for each element. The EDX detector analyzes these X-rays to identify the elements present and their relative abundance. researchgate.net This combination can also be used to create elemental maps, which visualize the spatial distribution of elements across the catalyst's surface, confirming the successful incorporation and dispersion of active components. nih.govresearchgate.net

TechniqueInformation ProvidedApplication in Catalyst Characterization
SEM High-resolution images of the surface morphology, particle size, and shape.To visualize the physical structure of the catalyst and identify features like agglomerates or well-defined crystals. researchgate.net
EDX Elemental composition (qualitative and quantitative).To confirm the presence of expected elements and determine their weight percentages. researchgate.net
EDX Mapping Spatial distribution of elements on the surface.To assess the uniformity of component distribution, which is crucial for catalyst performance. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a non-destructive technique widely applied in materials science and catalysis to determine the atomic and molecular structure of a crystal. mdpi.com It works by irradiating a sample with X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to the material's crystalline structure.

In catalyst characterization, XRD is used to:

Identify crystalline phases: By comparing the obtained diffraction pattern to reference databases, the specific chemical compounds and phases present in the catalyst can be identified. mdpi.comresearchgate.net

Determine crystallite size: The width of the diffraction peaks can be used to estimate the average size of the crystallites, which is important as smaller crystallites often lead to higher surface areas. mdpi.com

Assess crystallinity: The technique can distinguish between crystalline and amorphous materials.

In situ XRD is a powerful extension of the technique that allows for the analysis of a catalyst under actual operating conditions (e.g., high temperature and pressure), providing insights into dynamic structural changes that may occur during synthesis, activation, or the catalytic reaction itself. mdpi.com

Chromatographic Methods for Mixture Separation and Quantification

The separation and quantification of chlorosulfurous acid, methyl ester, and its derivatives from complex mixtures are paramount for understanding reaction kinetics, assessing purity, and investigating metabolic pathways. Chromatographic techniques, particularly when coupled with mass spectrometry, provide the necessary selectivity and sensitivity for these demanding analytical tasks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. shimadzu.com It is widely used for the analysis of a broad range of substances, including small molecules like methyl chlorosulfite.

For the analysis of methyl chlorosulfite and its derivatives, a reversed-phase LC method would likely be employed. This involves a non-polar stationary phase (such as C18) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to the reactive nature of the chlorosulfite group, careful optimization of the mobile phase composition and pH is crucial to prevent on-column degradation. A typical mobile phase might consist of a gradient of water and acetonitrile or methanol (B129727), with the addition of a small amount of a volatile buffer like ammonium acetate (B1210297) to improve peak shape and ionization efficiency.

Given the reactivity of sulfur-containing compounds, derivatization can be a key step in sample preparation for LC-MS analysis. For sulfites, a common derivatization agent is monobromobimane, which reacts with sulfite to form a stable, fluorescent derivative, enhancing detection. uq.edu.auresearchgate.net A similar strategy could be adapted for methyl chlorosulfite, potentially by converting it to a more stable derivative prior to injection. Another approach involves converting unstable sulfites into a more stable adduct, such as hydroxymethylsulfonate (HMS), by reaction with formaldehyde. lcms.czfda.goviaea.orgnih.gov

The mass spectrometer detector provides high selectivity and sensitivity. For quantitative analysis, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often the instrument of choice. This technique offers excellent sensitivity and specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest.

Table 1: Illustrative LC-MS Parameters for the Analysis of a Derivatized Methyl Chlorosulfite Analog

ParameterValue
LC System UHPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺ or [M-H]⁻ of the derivatized analyte
Product Ion (m/z) Specific fragment ion of the derivatized analyte

Note: These parameters are hypothetical and would require optimization for the specific derivative of methyl chlorosulfite being analyzed.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. This capability is invaluable for the structural elucidation of unknown compounds and for confirming the identity of target analytes with a high degree of confidence. Time-of-flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS.

In the context of methyl chlorosulfite and its derivatives, HRMS can be used to:

Confirm the elemental composition of the parent molecule and its fragments.

Identify unknown reaction byproducts or degradation products by determining their elemental formulas.

Distinguish between isobaric interferences , which are compounds that have the same nominal mass but different elemental compositions.

The fragmentation of methyl chlorosulfite in the mass spectrometer would be expected to follow predictable pathways based on its structure. The fragmentation of esters often involves cleavage of the bond alpha to the carbonyl group and McLafferty rearrangements. whitman.edu For organic sulfates, a characteristic fragmentation pathway is the loss of SO₃. publish.csiro.au For methyl chlorosulfite, key fragmentation pathways would likely involve the loss of a chlorine radical (Cl•), a methoxy radical (•OCH₃), or neutral molecules such as sulfur dioxide (SO₂) or formaldehyde (CH₂O).

Table 2: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for Methyl Chlorosulfite (C₁H₃ClO₂S)

IonCalculated m/zPredicted Fragmentation Pathway
[M]⁺•130.9593Molecular Ion
[M-Cl]⁺95.9826Loss of a chlorine radical
[M-OCH₃]⁺99.9464Loss of a methoxy radical
[CH₃O]⁺31.0184Methoxonium ion
[SO₂]⁺•63.9619Sulfur dioxide radical cation
[CH₃S]⁺47.0009Methylthio cation

Note: The calculated m/z values are for the most abundant isotopes. The actual observed masses may vary slightly depending on the instrument calibration.

The combination of liquid chromatography for separation with high-resolution mass spectrometry for detection and identification (LC-HRMS) provides a comprehensive analytical tool for the detailed characterization of complex mixtures containing methyl chlorosulfite and its derivatives. mdpi.comresearchgate.net This approach is particularly powerful for metabolomics studies and for the analysis of environmental samples where a wide range of related compounds may be present.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes to Methyl Chlorosulfate (B8482658) Analogues

The utility of chlorosulfate esters is intrinsically linked to the efficiency and scalability of their synthesis. While traditional methods, such as the reaction of methanol (B129727) with sulfuryl chloride, provide a foundational route to methyl chlorosulfate, recent research has focused on developing more sophisticated and catalytic pathways to its analogues, particularly chloromethyl chlorosulfate (CMCS) and methylene (B1212753) bis(chlorosulfate) (MBCS). chemicalbook.com

A significant advancement has been the development of a catalytic method for producing CMCS and MBCS from the reaction of methylene chloride with sulfur trioxide. nih.govrsc.org This reaction is exceptionally slow on its own but becomes rapid with the addition of a catalytic amount of trimethyl borate (B1201080). nih.govrsc.org This process yields a mixture of CMCS and MBCS, which can then be separated by fractional distillation. google.com Further innovation has led to a highly efficient, non-equilibrium synthesis of CMCS from chloroiodomethane (B1360106) and chlorosulfonic acid. researchgate.netacs.org This process ingeniously uses the chlorosulfonic acid to mediate the oxidation of iodide, driving the reaction to completion and achieving a high yield (92%) and purity (>99%). acs.org

Future explorations in this area will likely focus on:

Expanding Catalyst Systems: Investigating new, more efficient, and environmentally benign catalysts to replace or improve upon trimethyl borate for the sulfation of haloalkanes.

Varying Substrates: Applying these novel synthetic strategies to a wider range of di- and poly-halogenated alkanes to create a diverse library of chlorosulfate analogues with tailored reactivities.

Process Optimization: Refining reaction conditions using process analytical technology (PAT) to maximize yield and minimize by-product formation, enhancing the industrial viability of these reagents.

Table 1: Comparison of Synthetic Routes to Methyl Chlorosulfate and its Analogues

Product Reactants Catalyst/Conditions Yield Key Advantages Reference(s)
Methyl Chlorosulfate Methanol, Sulfuryl Chloride 0-20°C, Argon atmosphere 41% Simple, direct method chemicalbook.com
Chloromethyl Chlorosulfate (CMCS) & Methylene bis(chlorosulfate) (MBCS) Methylene Chloride, Sulfur Trioxide Trimethyl borate (catalytic) 30-35% (isolated CMCS) Catalytic, utilizes simple starting materials nih.govrsc.org
Chloromethyl Chlorosulfate (CMCS) Chloroiodomethane, Chlorosulfonic Acid Iodide oxidation drives equilibrium 92% (solution yield) High yield, high purity, scalable researchgate.netacs.org

Expanding the Scope of Catalytic Applications to New Chemical Transformations

Methyl chlorosulfate and its analogues are powerful electrophiles, primarily used as alkylating and chloromethylating agents in the synthesis of pharmaceuticals and agrochemicals. google.comchemimpex.com A key application is the chloromethylation of compounds, which is crucial for producing prodrugs, such as the chloromethyl esters of Boc-protected amino acids, to improve bioavailability. acs.orgchemimpex.comguidechem.com

The reactivity of these agents can be finely tuned through catalysis. For instance, phase-transfer catalysis is effectively used in biphasic systems (e.g., CDCl3/H2O) for the reaction of CMCS with various nucleophiles, such as halide and acetate (B1210297) ions. nih.govrsc.org This technique facilitates the efficient synthesis of valuable building blocks. nih.govrsc.org

Emerging research is beginning to uncover more complex transformations. The reaction of CMCS with alkyl 1,3-keto esters under phase-transfer conditions does not simply result in chloromethylation. Instead, it initiates a cascade involving a sequential chloromethylation, β-elimination, and Michael addition to form methylene-bridged bis-acetoacetates. researchgate.net These intermediates can further evolve into complex polyfunctional dihydrofuran and tetrahydropyran (B127337) derivatives. researchgate.net

Future research is poised to expand these catalytic applications by:

Developing Asymmetric Transformations: Designing chiral catalysts to control the stereochemical outcome of reactions involving chlorosulfate esters, providing access to enantiomerically pure compounds.

Exploring Cascade Reactions: Systematically investigating and designing novel cascade reactions that leverage the reactivity of the chlorosulfate group to rapidly build molecular complexity from simple precursors.

Broadening Substrate Scope: Applying these reagents to a wider array of nucleophiles and functional groups to synthesize novel classes of compounds for materials and life sciences.

Advanced Mechanistic Elucidation through Hybrid Experimental and Computational Approaches

A deep understanding of reaction mechanisms is critical for optimizing existing processes and discovering new transformations. Early studies on the hydrolysis of primary alkyl chlorosulfates established a foundational understanding, suggesting a bimolecular mechanism involving nucleophilic displacement at the carbon center. cdnsciencepub.com

More advanced techniques are now providing unprecedented insight. The trimethyl borate-catalyzed synthesis of CMCS has been scrutinized using in-situ ¹H NMR spectroscopy at low temperatures (-45 °C). nih.govrsc.org This allowed for the real-time observation of the reaction, revealing the formation of three transient intermediates, which are proposed to be chloromethyl chloropolysulfates, arising from the reaction of one molecule of methylene chloride with two, three, or four molecules of sulfur trioxide. nih.govrsc.org Kinetic analysis showed the reaction to be first-order in the catalyst and approximately third-order in sulfur trioxide, leading to a proposed mechanism involving the formation of zwitterionic complexes between methylene chloride and sulfur trioxide, which are then activated by the catalyst. nih.govrsc.org

Complementing these experimental methods, calorimetric studies using RC1 reactors have been employed to measure the thermodynamics of these reactions, providing crucial data for ensuring process safety during scale-up. acs.org

The next frontier in mechanistic studies will involve a hybrid approach:

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model the transition states and reaction pathways of chlorosulfate reactions. This will help validate proposed mechanisms and predict the reactivity of new substrates.

Advanced Spectroscopy: Using sophisticated techniques like stopped-flow spectroscopy and 2D NMR to capture and characterize highly reactive intermediates that are inaccessible through conventional methods.

Integrated Kinetic Analysis: Combining experimental kinetic data with computational models to build highly predictive models of reaction behavior.

Development of Smart Materials and Responsive Probes Utilizing Chlorosulfuryl Ester Chemistry

The high reactivity of the chlorosulfuryl ester moiety makes it an attractive functional group for the development of advanced materials. An early example of this is the evaluation of methylene bis(chlorosulfate) as a high-purity electrolyte for lithium batteries, highlighting its potential in energy storage applications. google.comguidechem.com Furthermore, the incorporation of these groups into polymer backbones is a known strategy for creating specialty polymers with enhanced chemical resistance and thermal stability. chemimpex.com

The future in this domain lies in creating "smart" materials and responsive systems. The chlorosulfuryl ester can act as a latent reactive site, capable of being triggered by a specific chemical stimulus.

Potential future directions include:

Stimuli-Responsive Polymers: Designing polymers containing chlorosulfuryl ester groups that can be selectively cleaved by specific nucleophiles (e.g., water, thiols). This could be harnessed for creating degradable materials or drug delivery systems that release a payload in a targeted environment.

Chemical Sensors and Probes: Developing molecular probes where the reaction of a chlorosulfuryl ester with a target analyte generates a measurable optical signal (e.g., colorimetric or fluorescent). This could enable the sensitive detection of specific nucleophiles in biological or environmental samples.

Self-Healing Materials: Incorporating microcapsules containing a chlorosulfate ester and a separate cross-linking agent into a polymer matrix. A fracture in the material would rupture the capsules, initiating a reaction to repair the damage.

Integration of Methyl Chlorosulfate Chemistry in Sustainable and Green Synthesis Processes

Promoting environmental sustainability is a central goal of modern chemistry. The chemistry of methyl chlorosulfate and its analogues offers several advantages that align with the principles of green chemistry.

A paramount benefit of using chloromethyl chlorosulfate as a chloromethylating agent is that it avoids the generation of bis(chloromethyl) ether, a potent and highly regulated carcinogen that can be a by-product of traditional chloromethylation methods. oakwoodchemical.com This inherently makes processes using CMCS safer and more environmentally sound.

Furthermore, the development of efficient, high-yield catalytic routes aligns with the green chemistry principle of atom economy. nih.govacs.org By maximizing the conversion of reactants into the desired product, these advanced syntheses minimize waste generation compared to older, less efficient protocols. acs.org The ability to conduct these reactions in biphasic aqueous systems using phase-transfer catalysts also points towards a reduction in the reliance on volatile organic compounds (VOCs). nih.govrsc.org

Future research will continue to build on these foundations by:

Developing Greener Catalysts: Searching for catalysts based on earth-abundant, non-toxic metals or exploring organocatalysis to replace current systems.

Utilizing Renewable Feedstocks: Investigating synthetic routes that begin from bio-based starting materials to reduce the carbon footprint of chlorosulfate ester production.

Solvent Minimization and Alternative Media: Expanding the use of water as a reaction solvent and exploring other green solvent alternatives like supercritical fluids or ionic liquids for these transformations.

Q & A

Q. How can researchers design organ-specific toxicity studies for inhalation exposure?

  • Methodological Answer : Utilize whole-body inhalation chambers (OECD 412 guidelines) with real-time aerosol monitoring. Post-exposure, perform histopathological analysis of lung tissues and measure inflammatory biomarkers (e.g., IL-6, TNF-α) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.